molecular formula C6H11ClO B081408 1-Chloropinacolone CAS No. 13547-70-1

1-Chloropinacolone

Cat. No. B081408
CAS RN: 13547-70-1
M. Wt: 134.6 g/mol
InChI Key: ULSAJQMHTGKPIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Chloropinacolone's synthesis can involve reactions similar to those described for benzopinacolones and related compounds. For example, the reaction of chlorosulfonyl isocyanate with benzopinacolones can lead to sulfonamides, indicating that chlorinated ketones like 1-Chloropinacolone may undergo functional group transformations under specific conditions (S. Joseph, K. Keshavamurthy, & D. N. Dhar, 1989). Additionally, the synthesis of chlorins from porphyrins provides insights into the derivatization techniques that might be applicable to 1-Chloropinacolone and its derivatives (M. Taniguchi & J. Lindsey, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Chloropinacolone, such as chlorofusin and its diastereomers, reveals complex arrangements that highlight the significance of stereochemistry in the biological and chemical behavior of chlorinated compounds (Ryan C. Clark, Sang Yeul Lee, & D. Boger, 2008). These studies underscore the importance of detailed molecular structure analysis in understanding and predicting the reactivity and properties of compounds like 1-Chloropinacolone.

Chemical Reactions and Properties

Research into the reactivity of chlorinated compounds provides insights into the chemical reactions and properties of 1-Chloropinacolone. For instance, the study on 3-(Dichloroacetyl)chromone demonstrates how chlorinated compounds can serve as precursors for further chemical transformations, suggesting similar possibilities for 1-Chloropinacolone (V. Iaroshenko et al., 2011).

Physical Properties Analysis

The physical properties of chlorinated compounds, such as crystal structure and solubility, can be influenced by the presence of chlorine atoms. Studies on compounds like benzene-1,3,5-triyltris((4-chlorophenyl)methanone) help elucidate the effect of chlorine substitution on the physical properties, which is relevant for understanding the behavior of 1-Chloropinacolone in different environments (H. Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-Chloropinacolone, such as reactivity and stability, can be inferred from studies on related chlorinated compounds. The synthesis and characterization of chloro-1,4-dihydroxyanthraquinones, for example, provide insights into the effects of chlorination on the chemical properties of aromatic ketones, suggesting that 1-Chloropinacolone may exhibit similar characteristics (Bao Xiu-rong, 2007).

Scientific Research Applications

  • Toxicological Effects and Oxidative Stress Responses : Chlorpyrifos, a compound related to chlorinated organophosphates like 1-Chloropinacolone, has been studied for its toxicological effects and oxidative stress responses in aquatic organisms. The study found significant alterations in antioxidant enzyme activities and other biomarkers, which can be used in environmental assessment programs (Khalil, 2015).

  • Endocrine Disruption by Chlorinated Byproducts : Research on Benzophenone-1 chlorination byproducts, which are structurally related to 1-Chloropinacolone, highlighted their potential to trigger endocrine disruption. The study emphasizes the health risks associated with the use of personal care products containing these chemicals (Zhan et al., 2021).

  • Ethylene Action Inhibition in Plant Growth : 1-Methylcyclopropene, a molecule structurally similar to 1-Chloropinacolone, has been extensively studied for its role in inhibiting ethylene action in plants. This property makes it useful in the preservation and longevity of various fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

  • Antiviral Activity : Substituted 1-hydroxyacridones, which may include compounds similar to 1-Chloropinacolone, have been explored for their antiviral activity against Herpes Simplex Virus. This study offers insights into the development of novel antiviral agents (Lowden & Bastow, 2003).

  • Wound Healing Applications : Studies involving chlorogenic acid, a compound related to chlorinated phenols like 1-Chloropinacolone, demonstrated significant wound healing properties, highlighting its potential in medical applications (Chen et al., 2013).

  • Formation of Disinfection By-Products : Research on 2,4-Dihydroxybenzophenone, a compound related to 1-Chloropinacolone, revealed the formation of novel disinfection by-products during chlorination treatment in swimming pool water. This study contributes to understanding the ecological and health risks associated with chlorination disinfection processes (Sun et al., 2019).

Safety And Hazards

1-Chloropinacolone is classified as harmful if swallowed, toxic by inhalation, and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1-chloro-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSAJQMHTGKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027749
Record name 1-Chloropinacolone
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloropinacolone

CAS RN

13547-70-1
Record name 1-Chloropinacolone
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Record name 1-Monochloropinacoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-chloro-3,3-dimethyl-
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Record name 1-Chloropinacolone
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Record name 1-chloro-3,3-dimethylbutan-2-one
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Record name 1-MONOCHLOROPINACOLINE
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Synthesis routes and methods

Procedure details

510 g (3 moles) of 4-hydroxybiphenyl were dissolved in 3 l of methyl ethyl ketone. 390 g of ground potassium carbonate were added and the mixture was heated to 80° C. 405 g (3 moles) of α-chloropinacoline were added dropwise over the course of 2 hours and the mixture was then stirred for a further 15 hours at 80° C. After cooling, it was filtered and the filter residue was rinsed with methyl ethyl ketone. The resulting filtrate was concentrated to dryness in vacuo by distilling off the solvent. The residue was taken up in methylene chloride and the solution was washed with 10% strength sodium hydroxide solution and twice with water, dried over sodium sulfate and concentrated in vacuo by distilling off the solvent. The residue was distilled, using a condenser cooled with hot water (50° C.), to avoid crystallization. After a small amount of first runnings of chloropinacoline at 40° C./0.4 mm Hg, 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one were obtained at 170° to 180° C./0.4 mm Hg.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
405 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JR Zoeller, T Barnette - Catalysis of Organic Reactions: Twenty …, 2006 - books.google.com
… To a 300 mL Hastelloy-B autoclave was added 110 mL (87.0 g, 2.71 mol) of methanol, 30.0 mL (23.3 g, 126 mmol) of tributyl amine, 11.0 mL (11.3 g, 83.8 mmol) of 1-chloropinacolone, …
Number of citations: 3 books.google.com
K Zelinka, J Simbera, P Pazdera - Organic Preparations and …, 2014 - Taylor & Francis
… We now report a modification of the nucleophilic substitution conditions of 1-chloropinacolone with sodium cyanide that removes all disadvantages of these methods. The reaction …
Number of citations: 2 www.tandfonline.com
G Ji, G Cao - Acta Agriculturae Nucleatae Sinica, 1990 - inis.iaea.org
… The procedure involved the interaction of (5-C-14)-1,2,4-triazol with 1-chloropinacolone in ethyl acetate to produce (C-14)-triazotylpinacolone (2). Then, (C-14)-triazotylpinacolone was …
Number of citations: 0 inis.iaea.org
J Guijun, C Guoyin - Henong Xuebao (Acta Agriculturae Nucleatae Sinica); …, 1990 - osti.gov
… The procedure involved the interaction of (5-C-14)-1,2,4-triazol with 1-chloropinacolone in ethyl acetate to produce (C-14)-triazotylpinacolone (2). Then, (C-14)-triazotylpinacolone was …
Number of citations: 0 www.osti.gov
BA Sparling, RM Moslin, TF Jamison - Organic letters, 2008 - ACS Publications
… The coupling of 1-chloropinacolone with hindered ketones also proceeded in good yield (Table 4). The increased yields observed in these cases may be a result of the higher reduction …
Number of citations: 39 pubs.acs.org
CA de Souza, RFM de Souza, M Navarro, I Malvestiti… - Electrochimica …, 2013 - Elsevier
… 1-chloropinacolone resulted in high yields of aldol, but the corresponding bromo compound was not satisfactory. ► Chloroacetone gave moderate yields of the α,β-unsaturated …
Number of citations: 10 www.sciencedirect.com
KF Seip, J Stigsson, A Gjelstad… - Journal of separation …, 2011 - Wiley Online Library
A large screening of different components in the supported liquid membrane (SLM) in electromembrane extraction (EME) was performed to test the extraction efficiency on eight model …
A Carbone, A Montalbano, V Spanò, I Musante… - European Journal of …, 2019 - Elsevier
… according to previously reported method [40] described in Scheme 1 to obtain the parent compound 2, using in the first step the proper chloroketone such as 1-chloropinacolone, …
Number of citations: 19 www.sciencedirect.com
JO Smith, BK Mandal - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 1,4Diketone synthesis consisted of deprotonating appropriate ß-ketoester 6'ac with sodium hydride followed by alkylation with 1-chloropinacolone [10]. Decarboethoxylation in …
Number of citations: 14 onlinelibrary.wiley.com
J Timonen, K Vuolteenaho, T Leppänen… - Journal of …, 2015 - Wiley Online Library
… Twenty-two of synthesized compounds were substituted with the aid of chloroacetone and two compounds with phenacylchloride or 1-chloropinacolone. The method we used is a …
Number of citations: 9 onlinelibrary.wiley.com

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